N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine
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Overview
Description
“N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine” is a complex organic compound that features a combination of benzodioxin, pyridylmethyl, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzodioxin and oxadiazole intermediates with the pyridylmethyl amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques like recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridylmethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds:
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Therapeutic Agents: Due to its complex structure, the compound may interact with biological targets, leading to the development of new therapeutic agents.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may inhibit or activate enzymes or receptors, leading to a biological response.
Interference with Cellular Pathways: It may disrupt cellular pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-thiadiazol-2-YL)amine
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-triazol-2-YL)amine
Uniqueness
The uniqueness of “N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine” lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H19N5O3 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[2-(pyridin-3-ylmethylamino)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C22H19N5O3/c1-2-6-18(24-14-15-4-3-9-23-13-15)17(5-1)21-26-27-22(30-21)25-16-7-8-19-20(12-16)29-11-10-28-19/h1-9,12-13,24H,10-11,14H2,(H,25,27) |
InChI Key |
GCHJYWWYEAACSD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NN=C(O3)C4=CC=CC=C4NCC5=CN=CC=C5 |
Origin of Product |
United States |
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